Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is a complex organic compound that features both azetidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of azetidin-3-one with appropriate reagents to form the azetidine ring, followed by the coupling with 4-(methoxymethyl)-4-methylpiperidine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. These interactions can affect various pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and piperidine derivatives, such as:
- Azetidine-3-one
- 4-Methylpiperidine
- Azetidine-3-ylidene derivatives
Uniqueness
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXRMSTGZKBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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